NRT-870-59 was developed as part of ongoing research into inhibitors targeting protein tyrosine phosphatases, particularly those involved in cancer progression. It is classified under thienopyridinediones, which are derivatives known for their potential anti-cancer properties due to their ability to inhibit specific phosphatases that regulate cell signaling pathways associated with tumor growth and survival .
The synthesis of NRT-870-59 involves several organic reactions aimed at constructing its thienopyridinedione core. The process typically includes:
Technical details regarding the synthesis include the use of specific reagents and conditions optimized for each reaction step, which are critical for achieving the desired molecular structure .
The molecular structure of NRT-870-59 features a thienopyridinedione framework characterized by a unique arrangement of carbon, nitrogen, and sulfur atoms.
This structural configuration allows NRT-870-59 to interact effectively with its target enzyme, influencing its catalytic activity .
NRT-870-59 participates in various chemical reactions primarily related to its mechanism of action as an inhibitor. The compound exhibits reversible inhibition kinetics against protein tyrosine phosphatase 4A3, which can be characterized through enzymatic assays.
The mechanism by which NRT-870-59 exerts its effects involves competitive inhibition of protein tyrosine phosphatase 4A3.
Data from studies indicate that inhibition requires the expression of PTP4A3 within cells, highlighting the specificity of NRT-870-59's action .
NRT-870-59 exhibits several notable physical and chemical properties:
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity .
NRT-870-59 has significant potential applications in scientific research, particularly in cancer biology:
Ongoing studies aim to further elucidate its efficacy and safety profile in preclinical models .
Protein tyrosine phosphatases (PTPs) like PTP4A3 have emerged as critical regulators of oncogenic signaling. Unlike tumor suppressors (e.g., PTEN), PTP4A3 is overexpressed in diverse cancers and drives metastatic progression. Its validation as a target stems from genetic, biochemical, and pharmacological studies demonstrating essential roles in cell migration, survival, and therapy resistance [1] [2].
PTP4A3 functions as a prometastatic phosphatase through multiple mechanisms:
Table 1: PTP4A3 Expression and Clinical Impact Across Cancers
Cancer Type | Expression Level vs. Normal | Correlation with Survival | Functional Consequences |
---|---|---|---|
Ovarian (HGSOC) | 5–20-fold ↑ in resistant lines | Reduced OS (early/late stage) | Migration ↑, Chemoresistance ↑ |
Breast Cancer | Not reported in results | Not reported in results | Spheroid growth inhibition |
Colorectal | Not reported in results | Not reported in results | Invasion ↑, Metastasis ↑ |
PTP4A3 intersects with key cancer-associated pathways:
Table 2: Key Pathways Modulated by PTP4A3 in Cancer
Pathway | Regulatory Mechanism | Functional Outcome | Experimental Evidence |
---|---|---|---|
IL-6/STAT3 | STAT3 dephosphorylation modulation | Tumor survival ↑, Inflammation ↑ | Gene profiling after JMS-053/NRT-870-59 [2] |
Cell Motility | Rho GTPase/Integrin signaling | Migration ↑, Invasion ↑ | CRISPR depletion blocks migration [1] |
Chemoresistance | Drug efflux/ survival pathway activation | Reduced chemo-sensitivity | ↑ in carboplatin-resistant lines [1] |
Targeting PTPs faces two key hurdles:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0